

CAS 153441-77-1 physical properties and solubility data

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Compound of Interest

Compound Name: *N*-(Phenoxycarbonyl)valine methyl ester

Cat. No.: B8583359

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Technical Guide: CAS 153441-77-1 N-(Phenoxycarbonyl)-L-valine methyl ester[1][2][3] [4]

Executive Summary

CAS 153441-77-1, chemically known as N-(Phenoxycarbonyl)-L-valine methyl ester, is a specialized pharmaceutical intermediate critical to the synthesis of HIV protease inhibitors, specifically Lopinavir and Ritonavir. It functions as an activated carbamate donor, allowing for the stereoselective introduction of the valine moiety into the drug pharmacophore via urea linkage formation.

This guide provides a comprehensive technical analysis of its physicochemical properties, solubility behavior, and application protocols for researchers and process chemists.

Part 1: Physicochemical Characterization

The substance is a white to off-white crystalline solid. Its structural integrity relies on the stability of the phenoxycarbonyl moiety, which acts as a leaving group during the subsequent coupling reactions.

Table 1: Core Physical Properties

Property	Data	Unit	Source/Notes
Chemical Name	N-(Phenoxycarbonyl)- L-valine methyl ester	-	IUPAC
CAS Number	153441-77-1	-	-
Molecular Formula	C ₁₃ H ₁₇ NO ₄	-	-
Molecular Weight	251.28	g/mol	-
Melting Point	58 – 62	°C	Crystalline solid range
Appearance	White to off-white powder	-	Visual inspection
Chirality	L-isomer (S- configuration)	-	Critical for bioactivity
Purity Standard	≥ 98.0%	HPLC	Typical API intermediate spec

Structural Identification

- SMILES:CC(C)Oc1ccccc1C(=O)OC
- InChI Key:HVZNBHBPOHUKAF-UHFFFAOYSA-N

Part 2: Solubility Profile & Solvent Selection[4]

Understanding the solubility landscape of CAS 153441-77-1 is vital for optimizing reaction yields and purification processes. As a lipophilic carbamate ester, it exhibits poor aqueous solubility but high affinity for polar aprotic and non-polar organic solvents.

Solubility Data (Estimated at 25°C)

Solvent	Solubility Rating	Application Relevance
Water	Insoluble / Very Low	Work-up (precipitation)
Ethyl Acetate	High (>100 mg/mL)	Reaction solvent / Extraction
Dichloromethane (DCM)	High (>100 mg/mL)	Reaction solvent
Tetrahydrofuran (THF)	High	Reaction solvent
Methanol/Ethanol	Soluble	Crystallization (with antisolvent)
DMF / DMSO	Very High	Coupling reactions

Technical Insight: Solvent Choice for Coupling

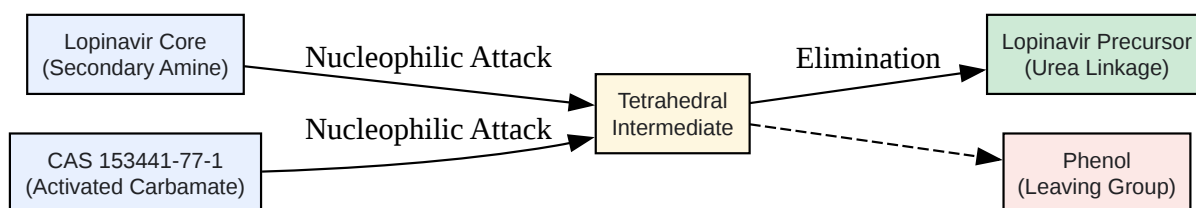
For the synthesis of Lopinavir, Ethyl Acetate or DMF are preferred. The phenoxy carbonyl group is susceptible to hydrolysis under strongly basic aqueous conditions; therefore, anhydrous organic solvents are recommended for the coupling reaction to prevent side-product formation (e.g., hydrolysis to L-valine).

Part 3: Application & Mechanism of Action

The primary utility of CAS 153441-77-1 is its role as an activated urea precursor. In the synthesis of Lopinavir, it reacts with a secondary amine core. The phenoxy group serves as an excellent leaving group, driven by the formation of the stable urea bond.

Reaction Mechanism[1][2]

- **Nucleophilic Attack:** The secondary amine of the Lopinavir core attacks the carbonyl carbon of the phenoxy carbonyl group.
- **Elimination:** The tetrahedral intermediate collapses, expelling phenol (PhOH).
- **Product Formation:** The resulting urea linkage connects the valine motif to the inhibitor core.



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Figure 1: Mechanism of urea bond formation using CAS 153441-77-1 as an electrophilic partner.

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent (e.g., Ethyl Acetate).

- Preparation: Weigh approximately 50 mg of CAS 153441-77-1 into a 4 mL glass vial.
- Solvent Addition: Add 0.5 mL of the target solvent.
- Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.
- Agitation: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
- Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.
- Quantification: Dilute the supernatant and analyze via HPLC (UV detection at 210 nm or 254 nm).

Protocol B: HPLC Purity Analysis

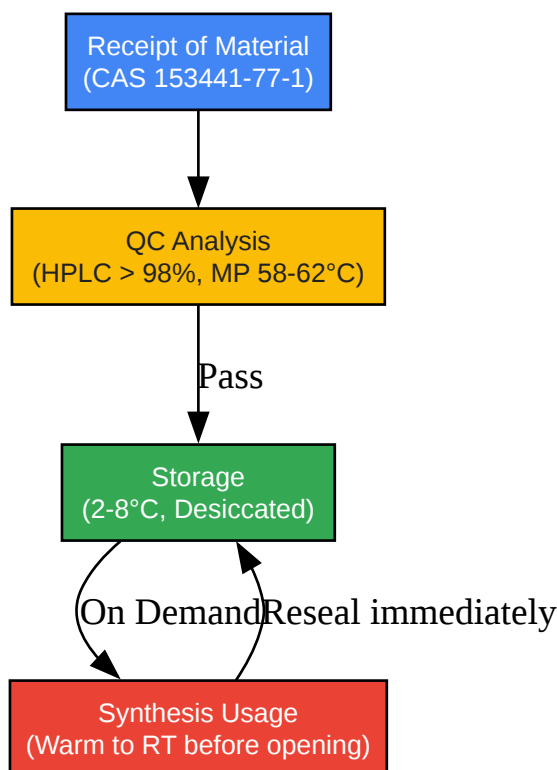
Objective: Verify the purity of the intermediate before use in synthesis.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.

- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (Amide/Ester absorption).
- Retention Time: Expect elution in the middle-to-late region due to lipophilicity.

Part 5: Handling, Stability, and Storage[4]

- Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture ingress.
- Stability: Stable under normal laboratory conditions. Avoid prolonged exposure to strong bases or acids, which can hydrolyze the ester or carbamate linkages.
- Safety: The leaving group, phenol, is toxic and corrosive. Although bound in the reagent, degradation products may contain phenol. Handle with gloves and in a fume hood.



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Figure 2: Lifecycle and handling workflow for maintaining reagent integrity.

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